molecular formula C13H7BrO3S B1595386 2-Bromo-10,10-dioxothioxanthen-9-one CAS No. 20077-15-0

2-Bromo-10,10-dioxothioxanthen-9-one

Cat. No.: B1595386
CAS No.: 20077-15-0
M. Wt: 323.16 g/mol
InChI Key: PIPWXKDJFFRUES-UHFFFAOYSA-N
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Description

2-Bromo-10,10-dioxothioxanthen-9-one is a synthetic compound that belongs to the family of thioxanthenones. This compound has garnered significant attention in the scientific community due to its potential therapeutic and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-10,10-dioxothioxanthen-9-one typically involves the bromination of 10,10-dioxothioxanthen-9-one. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position on the thioxanthene ring .

Industrial Production Methods

Industrial production of this compound involves large-scale bromination processes, often utilizing bromine or other brominating agents. The reaction conditions are optimized to maximize yield and purity while minimizing by-products .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-10,10-dioxothioxanthen-9-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can convert the compound into less oxidized forms.

    Substitution: The bromine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can replace the bromine atom.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized thioxanthenones.

Scientific Research Applications

2-Bromo-10,10-dioxothioxanthen-9-one has diverse applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other thioxanthenone derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-Bromo-10,10-dioxothioxanthen-9-one involves its interaction with molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    10,10-Dioxothioxanthen-9-one: The parent compound without the bromine atom.

    2-Chloro-10,10-dioxothioxanthen-9-one: A similar compound with a chlorine atom instead of bromine.

    2-Fluoro-10,10-dioxothioxanthen-9-one: A similar compound with a fluorine atom instead of bromine

Uniqueness

2-Bromo-10,10-dioxothioxanthen-9-one is unique due to its specific bromine substitution, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various applications where other similar compounds may not be as effective.

Properties

IUPAC Name

2-bromo-10,10-dioxothioxanthen-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7BrO3S/c14-8-5-6-12-10(7-8)13(15)9-3-1-2-4-11(9)18(12,16)17/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIPWXKDJFFRUES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(S2(=O)=O)C=CC(=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7BrO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70312324
Record name 2-bromo-10,10-dioxothioxanthen-9-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70312324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20077-15-0
Record name NSC252144
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=252144
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-bromo-10,10-dioxothioxanthen-9-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70312324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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